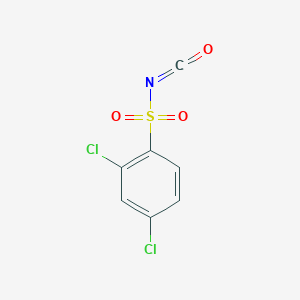

2,4-Dichlorobenzenesulfonyl isocyanate

CAS No.: 209343-42-0

Cat. No.: VC11714967

Molecular Formula: C7H3Cl2NO3S

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209343-42-0 |

|---|---|

| Molecular Formula | C7H3Cl2NO3S |

| Molecular Weight | 252.07 g/mol |

| IUPAC Name | 2,4-dichloro-N-(oxomethylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H |

| Standard InChI Key | JAYGNDDSBFXWLC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O |

Introduction

Chemical Identity and Structural Characteristics

2,4-Dichlorobenzenesulfonyl isocyanate derives from benzenesulfonyl isocyanate with chlorine substituents at the 2- and 4-positions of the aromatic ring. Its molecular structure integrates three key functional elements:

-

A sulfonyl group (-SO₂-), which enhances electrophilicity and stability.

-

An isocyanate group (-NCO), a highly reactive moiety prone to nucleophilic attack.

-

Chlorine atoms at positions 2 and 4, which influence electronic distribution and steric effects.

The compound’s molecular formula is C₇H₃Cl₂NO₃S, with a molecular weight of 276.13 g/mol. Its IUPAC name is 2,4-dichlorobenzenesulfonyl isocyanate, and it is alternatively termed 2,4-dichlorophenylsulfonyl isocyanate in older literature .

Synthesis and Production

The synthesis of 2,4-dichlorobenzenesulfonyl isocyanate typically follows the phosgenation of sulfonamides, a method validated for analogous arylsulfonyl isocyanates .

Reaction Mechanism

-

Sulfonamide Preparation: 2,4-Dichlorobenzenesulfonamide is synthesized via sulfonation of 1,3-dichlorobenzene, followed by amidation.

-

Phosgenation: The sulfonamide reacts with phosgene (COCl₂) in the presence of a tertiary amine catalyst (e.g., triethylamine) and a hydrocarbyl isocyanate (e.g., butyl isocyanate) as a solvent:

This exothermic reaction proceeds at 130–135°C, with phosgene introduced gradually to maintain temperature control .

Optimized Conditions

-

Solvent: Xylene or toluene (aprotic, high-boiling).

-

Catalyst: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, "Dabco") at 0.5–2.0 wt%.

-

Yield: ~75–90% under optimized conditions, comparable to 2,5-dichloro analogues .

Physicochemical Properties

While direct data on 2,4-dichlorobenzenesulfonyl isocyanate is limited, its properties can be extrapolated from structurally similar compounds :

| Property | Value/Range |

|---|---|

| Appearance | White to pale yellow crystals |

| Melting Point | 45–55°C (estimated) |

| Boiling Point | 120–130°C at 0.5 mmHg |

| Density | 1.55–1.65 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., xylene, DMF) |

| Reactivity | Hydrolyzes rapidly in water to 2,4-dichlorobenzenesulfonamide and CO₂ |

Reactivity and Applications

Nucleophilic Reactions

The isocyanate group undergoes characteristic reactions:

-

With Amines: Forms sulfonylurea derivatives:

These products are pivotal in herbicidal agents like sulfometuron-methyl .

-

With Alcohols: Produces carbamate esters, though this pathway is less common.

Industrial Applications

-

Agrochemicals: Key intermediate in sulfonylurea herbicides, which inhibit acetolactate synthase in plants.

-

Pharmaceuticals: Building block for protease inhibitors and antidiabetic agents.

-

Polymer Chemistry: Crosslinking agent in polyurethane and polyurea foams.

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume